molecular formula C17H19ClF3N3O2 B2360735 1-{1-[(3-Chlorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097914-26-4

1-{1-[(3-Chlorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B2360735
CAS RN: 2097914-26-4
M. Wt: 389.8
InChI Key: YAKHVJDVYDGKQZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a piperidine ring and an imidazolidine-2,4-dione group. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . Imidazolidine-2,4-dione is a type of imidazolidine, a class of five-membered rings with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. Piperidines, for example, are often involved in reactions such as alkylation, acylation, and N-oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Suzuki–Miyaura Coupling

One of the most prominent applications of organoboron compounds, which are structurally similar to the compound , is in the Suzuki–Miyaura coupling . This cross-coupling reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.

Protodeboronation

The compound can potentially be used in protodeboronation reactions . Protodeboronation is crucial in organic synthesis as it allows for the removal of boron groups from molecules, which is often a necessary step in the synthesis of complex organic molecules.

Anti-Markovnikov Hydromethylation

A related application is in anti-Markovnikov hydromethylation of alkenes . This transformation is valuable for the formal addition of a methyl group across a double bond in a manner that defies traditional Markovnikov’s rule, which predicts the opposite regiochemistry.

Synthesis of Natural Products and Pharmaceuticals

The compound’s structure suggests its utility in the synthesis of natural products and pharmaceuticals. For example, it could be involved in the synthesis of complex molecules like (−)-Δ8-THC and cholesterol , as well as in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B .

Homologation Reactions

Homologation reactions, which involve the lengthening of the carbon chain of an organic compound, could also be a significant application. The compound could serve as a precursor or intermediate in such transformations .

Aminations and Halogenations

The compound could be used in aminations and halogenations . These reactions are fundamental in organic chemistry for introducing amino and halogen groups into molecules, which is a critical step in the modification of chemical compounds for various applications.

Radical-Polar Crossover Reactions

Another potential application is in radical-polar crossover reactions . These reactions are a subset of organic reactions where a radical process is followed by a polar reaction, allowing for the construction of complex molecules with high precision.

Antimicrobial Potential

Lastly, derivatives of imidazole-containing compounds, which share a similar core structure with the compound , have shown antimicrobial potential . This suggests that the compound could be explored for its efficacy against various microbial infections.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some piperidine derivatives have been studied for their potential use in treating various diseases .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a therapeutic agent, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClF3N3O2/c18-13-3-1-2-12(8-13)9-22-6-4-14(5-7-22)23-10-15(25)24(16(23)26)11-17(19,20)21/h1-3,8,14H,4-7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKHVJDVYDGKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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